Iodocubane

Catalog No.
S12754047
CAS No.
74725-77-2
M.F
C8H7I
M. Wt
230.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodocubane

CAS Number

74725-77-2

Product Name

Iodocubane

IUPAC Name

1-iodocubane

Molecular Formula

C8H7I

Molecular Weight

230.05 g/mol

InChI

InChI=1S/C8H7I/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H

InChI Key

DEYQFBOPZRDWKH-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C3C45I

Iodocubane is a derivative of cubane, characterized by the substitution of iodine atoms in its molecular structure. The cubane framework consists of a rigid, three-dimensional cage-like structure made up of eight carbon atoms, forming a unique geometric configuration. Iodocubane exists in several forms, including 1-iodocubane and 4-iodocubane, each differing by the position of the iodine atom on the cubane skeleton. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

, primarily involving nucleophilic substitutions and electron transfer processes. Key reactions include:

  • Iodine-Metal Exchange: This reaction utilizes lithium organozincates to facilitate the exchange of iodine with metals, showcasing iodocubane's reactivity under specific conditions .
  • Photoinduced Nucleophilic Substitution: Iodocubanes can undergo nucleophilic substitution reactions mediated by electron transfer mechanisms, often initiated by light or thermal energy .
  • Oxidative Displacement: Methyl 4-iodocubane carboxylate experiences substitution through ligand exchange with hypervalent iodine reagents .

These reactions underline iodocubane's versatility in synthetic organic chemistry.

Research into the biological activity of iodocubane derivatives is ongoing. Some studies suggest that iodinated cubanes may exhibit antimicrobial properties, although specific mechanisms and efficacy require further investigation. The unique structure may also allow for interactions with biological targets, potentially leading to novel therapeutic applications.

The synthesis of iodocubane typically involves multi-step processes starting from simpler cubane derivatives. Common methods include:

  • Radical Reactions: Utilizing tributyltin hydride and radical initiators to introduce iodine into the cubane structure.
  • Functional Group Interconversions: Transforming cubane derivatives into iodinated forms through metathesis and other coupling reactions .
  • Stetter Reaction: This method has been applied successfully to synthesize iodinated cubane derivatives from precursors like dimethyl 1,4-cubanedicarboxylate .

These methods highlight the complexity and challenges associated with synthesizing iodocubane.

Iodocubane has several potential applications:

  • Organic Synthesis: Due to its reactivity, iodocubane can serve as a building block for more complex organic molecules.
  • Medicinal Chemistry: Its unique properties may lead to new drug candidates or therapeutic agents.
  • Material Science: The structural attributes of iodocubane can be explored in developing new materials with specific mechanical or electronic properties.

Studies on the interactions of iodocubane with various reagents have revealed insights into its reactivity patterns. For instance, interactions with nucleophiles often lead to substitution reactions that are influenced by the electronic properties of both the iodocubane and the nucleophile involved . Additionally, research into its thermochemical properties indicates that iodinated cubanes might undergo unique rearrangement processes under certain conditions .

Iodocubane shares similarities with other halogenated cubanes and related compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CubaneNon-halogenatedBasic structural unit; limited reactivity
1-BromocubaneHalogenatedHigher reactivity than iodocubane due to bromine's electronegativity
2-Iodocubane-1-carboxylic acidIodinated carboxylic acidExhibits different reactivity patterns due to carboxylic group presence
4-Iodovinylic CubanesVinyl-substitutedEngages in different metathesis reactions compared to iodocubanes

Iodocubane's unique structural characteristics and reactivity set it apart from these compounds, making it a valuable subject for further research in organic chemistry and material science.

Halogen-metal exchange reactions represent a fundamental approach for the preparation of iodocubane derivatives through the manipulation of existing halogenated cubane precursors [1]. The process involves the substitution of a halogen atom within the cubane framework with an organometallic species, followed by subsequent quenching with an iodine source to introduce the desired iodine functionality [7].

The mechanism of halogen-metal exchange on cubane substrates follows established organometallic principles, wherein the electropositive metal center attacks the carbon-halogen bond, resulting in the formation of a cubyl-metal intermediate [3]. This intermediate species exhibits enhanced nucleophilic character at the cubane carbon center, facilitating subsequent electrophilic capture with molecular iodine or other iodinating agents [1].

Lithium-halogen exchange reactions have been extensively investigated for cubane functionalization, with particular emphasis on the use of organolithium reagents such as normal-butyllithium and secondary-butyllithium [7] [23]. The reaction typically proceeds at low temperatures, commonly negative seventy-eight degrees Celsius, to minimize side reactions and ensure high regioselectivity [1]. The choice of halogen leaving group significantly influences the reaction efficiency, with the exchange rate following the established trend of iodine greater than bromine greater than chlorine [7].

Research findings demonstrate that vinyl halides and aryl halides undergo lithium-halogen exchange with retention of stereochemistry, a property that extends to the rigid cubane framework [7]. The presence of coordinating groups adjacent to the halogen center can accelerate the exchange process through chelation-assisted mechanisms [7].

Reaction Conditions and Optimization

The optimization of halogen-metal exchange reactions for iodocubane synthesis requires careful consideration of multiple parameters. Temperature control represents a critical factor, as elevated temperatures can lead to decomposition of the cubane framework or competing elimination reactions [1]. Solvent selection also plays a crucial role, with ethereal solvents such as tetrahydrofuran providing optimal solvation for the organometallic intermediates [1].

Table 1: Halogen-Metal Exchange Reaction Conditions for Iodocubane Synthesis

ReagentTemperature (°C)SolventReaction Time (h)Yield (%)Selectivity
n-Bu₄ZnLi₂-78THF285High
Me₂ZnLi₂-78THF265Moderate
Et₂ZnLi₂-78THF272Good
t-Bu₂ZnLi₂-78THF278Good
i-Pr₂ZnLi₂-78THF275Good

The substrate concentration affects both the reaction rate and the yield of desired products [5]. Lower concentrations generally favor clean exchange reactions while minimizing intermolecular side reactions [5]. The reaction time must be optimized to ensure complete conversion while preventing overreaction or decomposition of sensitive intermediates [1].

Electrophilic Substitution Strategies

Electrophilic substitution strategies for iodocubane synthesis involve the direct introduction of iodine functionality onto the cubane framework through electrophilic aromatic substitution-like mechanisms [9] [18]. Although cubane lacks the extended pi-electron system characteristic of aromatic compounds, its highly strained carbon-carbon bonds exhibit unique reactivity patterns that can be exploited for selective halogenation [9] [18].

Phase-transfer catalysis has emerged as a particularly effective method for cubane iodination [9] [22]. This approach utilizes polyhalomethanes as halogen sources under heterogeneous conditions, with tetraiodocarbon generated in situ through base-catalyzed exchange reactions [22]. The method demonstrates high selectivity for carbon-hydrogen bond activation over carbon-carbon bond fragmentation, a critical consideration given the inherent strain energy of the cubane system [9] [18].

Computational studies using ab initio and density functional theory methods have provided valuable insights into the mechanistic pathways of cubane halogenation [9] [18]. These investigations reveal that reactions with trihalomethyl radicals favor carbon-hydrogen abstraction pathways over skeletal fragmentation, with activation energies of approximately twenty-one point six kilocalories per mole for trichloromethyl radicals and nineteen point four kilocalories per mole for tribromomethyl radicals [9] [18].

Regioselectivity Patterns

The regioselectivity of electrophilic iodination on cubane frameworks follows distinct patterns that differ from conventional aromatic systems [9] [18]. Meta-disubstituted products form preferentially during sequential halogenation reactions, a phenomenon attributed to molecular orbital symmetry considerations [9] [18]. This selectivity pattern represents a unique feature of the cubane system and provides opportunities for controlled polyfunctionalization [9].

Photohalogenation represents an alternative electrophilic substitution approach, utilizing ultraviolet irradiation to generate reactive halogen species [10]. Methyl four-iodocubane-one-carboxylate and one,four-diiodocubane have been successfully employed as substrates in photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions [10]. These reactions proceed through an electron transfer mechanism, resulting in the formation of substituted cubane derivatives in moderate to good yields [10].

Table 2: Electrophilic Substitution Methods for Cubane Iodination

MethodIodine SourceCatalyst/ConditionsTemperature (°C)Yield (%)Regioselectivity
Phase-Transfer CatalysisCI₄ (in situ)Base/TBAB8075-85meta > ortho > para
PhotohalogenationI₂hν (UV)2545-60Mixed
Direct IodinationI₂Lewis acid2530-50Statistical
N-IodosuccinimideNISLewis acid0-2560-75Good
Iodine/OxidantI₂/HNO₃Oxidizing agent25-5040-65Moderate

The incorporation of electron-withdrawing or electron-donating substituents on the cubane framework significantly influences the reactivity and selectivity of electrophilic iodination reactions [4]. Substrates bearing electron-donating groups generally exhibit enhanced reactivity toward electrophilic attack, while electron-withdrawing substituents can deactivate the system toward substitution [4].

Optimization of Organozincate-Mediated Syntheses

Organozincate-mediated synthesis represents the most advanced and efficient methodology for iodocubane preparation, offering superior functional group tolerance and enhanced selectivity compared to traditional approaches [1] [8]. The development of lithium organozincate reagents has revolutionized cubane functionalization by providing mild reaction conditions and broad substrate compatibility [1] [8].

Among the various organozincate species investigated, the dianionic zincate normal-butyl-four-zinc-lithium-two demonstrates optimal performance for iodine-metal exchange reactions on cubane substrates [1] [8]. This reagent system exhibits exceptional reactivity at low temperatures while maintaining high selectivity for the desired transformation [1]. The resulting cubyl metal species can be efficiently converted into various cubane derivatives through addition reactions with electrophiles, including organohalides and aldehydes [1] [8].

Mechanistic Considerations

The mechanism of organozincate-mediated iodine-metal exchange involves a complex interplay of electronic and steric factors [27]. Density functional theory calculations have elucidated the role of different alkyl ligands on the zinc center, revealing that bulky substituents such as tertiary-butyl and isopropyl groups decrease the activation energy compared to smaller ligands like ethyl and methyl groups [27]. This effect is primarily attributed to deformation energy considerations rather than interaction energy changes [27].

Fragment-energy analysis demonstrates that the nature of the halogen atom significantly affects the interaction energy component of the reaction barrier [27]. The substrate structure also plays a crucial role, with vinyl and ethynyl substrates showing distinct reactivity patterns compared to alkyl halides [27]. For vinyl iodide substrates, decreased deformation energy promotes the reaction, while for iodoacetylene derivatives, reduced interaction energy represents the primary factor in lowering the activation barrier [27].

Process Optimization

The optimization of organozincate-mediated iodocubane synthesis requires systematic evaluation of multiple reaction parameters [1] [5]. Temperature control remains paramount, with optimal conditions typically maintained at negative seventy-eight degrees Celsius to ensure maximum selectivity and yield [1]. The choice of solvent system significantly influences both the solubility of reactants and the stability of organometallic intermediates [1] [5].

Table 3: Optimization Parameters for Organozincate-Mediated Iodocubane Synthesis

ParameterOptimal ConditionEffect on YieldTolerance Range
Organozincate Typen-Bu₄ZnLi₂CriticalLimited
Temperature-78°CHigh±5°C
Solvent SystemTHFModerateTHF/Et₂O
Reaction Time2 hoursModerate1-4 hours
Substrate Concentration0.1 MLow0.05-0.2 M
AdditiveTMEDA (optional)Slight enhancement0-10 mol%

Recent advances in organozinc reagent preparation have focused on the role of activating agents in facilitating efficient metal insertion [5]. Lithium chloride has been identified as a particularly effective additive for accelerating the solubilization of organozinc intermediates from metal surfaces [5]. Fluorescence microscopy studies have revealed that lithium chloride functions by removing surface-bound organozinc species, thereby maintaining a clean and reactive metal surface throughout the reaction [5].

The functional group tolerance of organozincate reagents represents a significant advantage over alternative methodologies [1] [30]. These reagents demonstrate compatibility with sensitive functionalities including nitriles, esters, amides, ethers, sulfides, and ketones, enabling the synthesis of polyfunctionalized cubane derivatives [30]. This broad tolerance extends the synthetic utility of the method and facilitates the preparation of complex molecular architectures based on the cubane scaffold [1].

Thermodynamic Stability and Strain Energy Calculations

Iodocubane inherits the remarkable thermodynamic characteristics of its parent cubane structure while exhibiting unique stability patterns influenced by the presence of the iodine substituent. The strain energy of the cubane core in iodocubane derivatives has been calculated through multiple computational approaches, yielding values between 161.5 and 169.13 kilocalories per mole [3] [4]. These calculations employ both homodesmotic and isodesmotic reaction schemes, with the homodesmotic approach providing strain energy values in excellent agreement with experimental data [4].

The heat of formation for the cubane framework underlying iodocubane structure is approximately 144 kilocalories per mole, reflecting the substantial energy stored within the highly strained eight-membered carbon cage [3] [5]. High-level theoretical studies using explicitly correlated composite methods (W1-F12) have provided precise thermochemical data for cubane derivatives, with gas-phase enthalpy of formation values of 603.4 ± 4 kilojoules per mole for the parent cubane structure [5].

Thermal decomposition characteristics of iodocubane reveal a relatively narrow thermal stability window. Thermogravimetric analysis indicates decomposition onset temperatures ranging from 103 to 113 degrees Celsius (376-386 Kelvin), with the complete decomposition process occurring within a remarkably narrow temperature range of 35-47 Kelvin [6]. This rapid decomposition behavior distinguishes iodocubane from many other organic halides and reflects the inherent strain energy release upon cage opening.

The activation energy for thermal decomposition of cubane-based structures has been determined through molecular dynamics simulations to be approximately 1.9 ± 0.1 electron volts [7]. This relatively high activation barrier explains the kinetic stability of iodocubane at ambient temperatures despite its thermodynamic instability.

Decomposition pathways for iodocubane typically involve the formation of hydrogen iodide, molecular iodine, and various cage-opened products [6]. Under differential scanning calorimetry conditions, certain iodocubane derivatives undergo cage-opening rearrangements to form products such as 4-vinyl-trans-β-iodostyrene through cyclooctatetraene intermediates [8] [6].

PropertyValueMethodReference
Strain Energy (kcal/mol)161.5-169.13Homodesmotic/Isodesmotic [3] [4]
Heat of Formation (kcal/mol)144Experimental/Computational [3] [5]
Decomposition Onset (°C)103-113TGA Analysis [6]
Activation Energy (eV)1.9 ± 0.1Molecular Dynamics [7]
Decomposition Range (K)35-47DSC Analysis [6]

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

The nuclear magnetic resonance spectroscopy of iodocubane reveals distinctive patterns characteristic of the cubic symmetry with iodine substitution. Proton nuclear magnetic resonance spectra show multiple chemical environments for the cubyl protons, reflecting the reduced symmetry compared to unsubstituted cubane [9] [10]. The chemical shifts are influenced by the electron-withdrawing nature of the iodine substituent and the unique strain-induced hybridization of the cubane carbon framework.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with multiple distinct carbon environments observed due to the presence of the iodine substituent [11]. The carbon bearing the iodine typically exhibits characteristic downfield chemical shifts compared to unsubstituted carbons, consistent with the deshielding effect of the halogen.

Infrared spectroscopy of iodocubane follows the selection rules established for octahedral point group symmetry, with modifications due to the reduced symmetry from iodine substitution. The parent cubane structure exhibits three infrared-active modes of T₁ᵤ symmetry [12] [13]. High-resolution infrared studies of cubane have identified these modes at approximately 3000, 1231, and 851 reciprocal centimeters, corresponding to carbon-hydrogen stretching, carbon-carbon-hydrogen bending, and carbon-carbon stretching vibrations, respectively [12].

Carbon-carbon stretching frequencies in the range of 851-861.9 reciprocal centimeters have been observed through high-resolution diode laser spectroscopy, providing precise vibrational assignments [13]. The carbon-hydrogen stretching region appears near 3000 reciprocal centimeters, while characteristic bending modes occur in the fingerprint region [12].

Raman spectroscopy reveals complementary vibrational information following the mutual exclusion principle for centrosymmetric molecules. Eight Raman-active modes (A₁g, Eg, and T₂g symmetries) have been identified for the cubane framework, appearing at frequencies of 2996, 2978, 1185, 1081, 1002, 912, 826, and 665 reciprocal centimeters [12]. The presence of iodine substitution modifies these patterns while maintaining the overall vibrational characteristics of the strained cage structure.

Vibrational mode assignments distinguish between stretching and bending motions based on symmetry analysis. Two infrared-active stretches (2T₁ᵤ) and five Raman-active stretches (2A₁g, Eg, and 2T₂g) have been identified, with stretching modes generally occurring at higher frequencies than bending modes [12].

Spectroscopic MethodKey FeaturesFrequency/Chemical ShiftReference
¹H NMRMultiple cubyl environmentsVariable δ values [9] [10]
¹³C NMRDistinct carbon environmentsIodine-bearing carbon downfield [11]
IR Active Modes3 modes (T₁ᵤ)3000, 1231, 851 cm⁻¹ [12] [13]
Raman Active Modes8 modes (A₁g, Eg, T₂g)2996-665 cm⁻¹ [12]
C-C StretchHigh-resolution data851-861.9 cm⁻¹ [13]

Phase Behavior and Solubility Parameters

The solubility characteristics of iodocubane reflect its lipophilic nature and the influence of the iodine substituent on intermolecular interactions. Aqueous solubility is limited, with estimated values between 1.21 and 17.0 milligrams per milliliter (3.30 × 10⁻³ to 4.63 × 10⁻² molar) [14], consistent with the hydrophobic character typical of cubane derivatives.

Polar aprotic solvents such as dimethyl sulfoxide demonstrate good compatibility with iodocubane, enabling various chemical transformations including nucleophilic substitution reactions [15] [16]. In concentrated dimethyl sulfoxide solutions, enhanced reactivity patterns have been observed, with reaction outcomes dependent on concentration effects that influence intramolecular versus intermolecular electron transfer processes [15].

Polar protic solvents, particularly liquid ammonia, serve as excellent media for iodocubane reactions, providing clean reaction conditions with minimal byproduct formation [15] [16]. These solvents facilitate photoinduced nucleophilic substitution reactions while maintaining the structural integrity of the cubane cage under appropriate conditions.

Non-polar solvents such as cyclohexane show poor compatibility with iodocubane reactivity, demonstrating minimal chemical transformations and highlighting the requirement for polar environments to activate the carbon-iodine bond [17]. This solvent dependence reflects the polar nature of the transition states involved in iodocubane chemistry.

Phase transition behavior of iodocubane is characterized by the tendency for thermal decomposition to occur concurrently with melting processes. Unlike simple organic compounds that exhibit well-defined melting points, iodocubane derivatives often undergo melting-decomposition transitions where the solid-liquid phase change is accompanied by chemical degradation [6].

Thermal rearrangement processes represent a unique aspect of iodocubane phase behavior. Under elevated temperature conditions, particularly in aromatic solvents, cage-opening rearrangements can occur, leading to the formation of linear products such as substituted styrenes through cyclooctatetraene intermediates [8] [6]. These transformations typically occur in the temperature range of 78-154 degrees Celsius, depending on the specific derivative and reaction conditions.

Crystal structure properties indicate that iodocubane derivatives maintain rhombic crystal forms similar to the parent cubane, with modifications in unit cell parameters due to the presence of the larger iodine substituent [3]. The high density characteristic of cubane (1.29 grams per cubic centimeter) is enhanced in iodocubane due to the heavy halogen substituent [2].

Solvent TypeSolubility/CompatibilityReaction BehaviorApplications
WaterLimited (1.21-17.0 mg/ml)pH dependentMinimal synthetic utility
DMSOGood, concentration dependentEnhanced reactivityNucleophilic substitutions
AmmoniaExcellentClean reactionsPreferred for SRN1 reactions
CyclohexanePoorMinimal reactivityDemonstrates polarity requirement
Chlorinated SolventsGoodStable conditionsPurification procedures
Aromatic SolventsGoodThermal rearrangement riskReflux reactions

XLogP3

1.8

Exact Mass

229.95925 g/mol

Monoisotopic Mass

229.95925 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types